Product packaging for o-(Isopropoxy)anisole(Cat. No.:CAS No. 2539-21-1)

o-(Isopropoxy)anisole

Cat. No.: B1615260
CAS No.: 2539-21-1
M. Wt: 166.22 g/mol
InChI Key: HZXKDBNTDXFOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

o-(Isopropoxy)anisole, with the CAS Registry Number 2539-21-1 and molecular formula C10H14O2, is an aromatic ether compound of interest in chemical research and analytical chemistry . A primary documented application for this compound is in the development and testing of High-Performance Liquid Chromatography (HPLC) methods. It can be separated and analyzed using reverse-phase (RP) HPLC, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for fast UPLC applications using smaller 3 µm particle columns or for the isolation of impurities in preparative separation . For mass spectrometry (MS) compatible workflows, the phosphoric acid in the mobile phase can be replaced with formic acid . While its specific mechanistic role in broader research is less defined, simple aromatic ethers like anisole and its derivatives are valuable substrates in exploring enzymatic oxyfunctionalization . This process, studied with enzymes like unspecific peroxygenases (UPOs), can lead to valuable reactions such as aromatic hydroxylation and O-demethylation, which are key in transforming lignin-derived compounds into useful phenolic chemicals . Researchers investigating pharmacokinetics, method development in separation science, or the valorization of aromatic ethers may find this compound useful. This compound is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1615260 o-(Isopropoxy)anisole CAS No. 2539-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKDBNTDXFOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062504
Record name o-(Isopropoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2539-21-1
Record name 1-Methoxy-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2539-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methoxy-2-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-2-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-(Isopropoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1-methylethoxy)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Aromatic Ether Chemistry

o-(Isopropoxy)anisole, also known as 1-methoxy-2-(1-methylethoxy)benzene, is an aromatic ether. sielc.comalfa-chemistry.com Aromatic ethers are a class of organic compounds where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group. wikipedia.org The simplest and most common example is anisole (B1667542) (methoxybenzene). wikipedia.orgwikipedia.org Aromatic ethers are significant in organic chemistry, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like perfumes and fragrances. wikipedia.orgnumberanalytics.com

The chemistry of aromatic ethers is diverse, encompassing reactions such as cleavage of the ether bond, electrophilic substitution on the aromatic ring, and rearrangement reactions. numberanalytics.com The ether linkage in aromatic ethers is generally more stable and less reactive than in aliphatic ethers due to the electron-withdrawing nature of the aromatic ring, which makes the ether oxygen less nucleophilic. wikipedia.org However, the alkoxy group, such as the methoxy (B1213986) group in anisole, is an ortho-, para-directing group, meaning it activates the aromatic ring towards electrophilic substitution at the positions ortho and para to it. wikipedia.org

The synthesis of aromatic ethers can be achieved through various methods, with the Williamson ether synthesis being a classical and widely used approach. wikipedia.org This method involves the reaction of a sodium phenoxide with an alkyl halide. wikipedia.org Other modern methods, including those using hypervalent iodine reagents and transition metal catalysis, have been developed to improve efficiency and selectivity. researchgate.netacs.org

Academic Significance and Research Relevance of Aromatic Ethers with Branched Alkoxy Groups

Aromatic ethers containing branched alkoxy groups, such as the isopropoxy group in o-(isopropoxy)anisole, are of particular interest in several areas of chemical research. The steric bulk of the branched alkyl chain can influence the reactivity and selectivity of reactions occurring at the aromatic ring or at the ether linkage itself.

The presence of a branched alkoxy group can introduce unique stereochemical and electronic effects. For instance, in materials science, aromatic compounds with branched alkyl chains have been investigated for their liquid crystalline properties. researchgate.net The branching can disrupt crystal packing and lower melting points. researchgate.net

In synthetic organic chemistry, the selective cleavage of ether bonds is a crucial transformation. The cleavage of branched alkyl ethers can proceed through different mechanisms compared to their linear counterparts, sometimes offering alternative synthetic pathways. Furthermore, the development of catalytic systems for the cross-coupling of aryl ethers with Grignard reagents has shown that branched alkoxy groups like isopropoxy can be viable leaving groups under specific nickel-catalyzed conditions. acs.org

The study of acyclic α-tertiary ethers, which have a related structural motif, highlights their prevalence in bioactive molecules and as important synthetic intermediates. rsc.org Research in this area focuses on developing new synthetic methods to access these complex structures. rsc.org

Structural Considerations and Positional Isomerism in Isopropoxyanisole Systems

Strategies for ortho-Substituted Anisole Derivatives

The synthesis of ortho-substituted anisole derivatives like this compound requires methods that favor substitution at the position adjacent to the methoxy group.

Alkylation and Alkoxylation Routes to Isopropoxy-substituted Aromatic Systems

The Williamson ether synthesis is a foundational method for preparing ethers, including aromatic ethers. vaia.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of sodium guaiacolate (the sodium salt of 2-methoxyphenol or guaiacol) with an isopropyl halide, such as isopropyl chloride or bromide. tardigrade.ingoogle.com The reaction is an SN2 process, meaning it works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Alkylation of guaiacol (B22219) with alcohols can also be achieved using solid acid catalysts. For instance, the Friedel-Crafts alkylation of guaiacol with cyclohexene (B86901) can yield both C- and O-alkylated products. researchgate.net The direct alkoxylation of organopalladium compounds represents another route to aryl ethers. uu.nl

Functionalization of Anisole Precursors for this compound Synthesis

Anisole itself can be functionalized to introduce substituents at the ortho position. Anisole undergoes electrophilic aromatic substitution more readily than benzene due to the electron-donating nature of the methoxy group, which directs incoming electrophiles to the ortho and para positions. vedantu.com To achieve exclusive ortho-substitution, a blocking group strategy can be employed. This involves introducing a reversible substituent, such as a sulfonyl (SO₃H) or t-butyl group, at the para position. masterorganicchemistry.com With the para position blocked, subsequent reactions are directed to the ortho position. The blocking group is then removed to yield the desired ortho-substituted product. masterorganicchemistry.com

Recent advancements have focused on direct C-H functionalization. For example, photoredox catalysis using an acridinium (B8443388) salt can activate the ArO-CH bond in aryl alkyl ethers for functionalization. rsc.orgresearchgate.net Another approach involves the π-complexation of anisole to a chromium tricarbonyl unit, which enhances reactivity and promotes ortho-selective arylation. nih.govacs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Transition Metal Catalysis for C-O Bond Formation and Cleavage in Aryl Ethers

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of carbon-oxygen (C-O) bonds in aryl ethers. nih.govrsc.orgscispace.com The Ullmann condensation, a classic copper-catalyzed reaction, is effective for synthesizing diaryl ethers. numberanalytics.com Palladium-catalyzed methods, often referred to as Buchwald-Hartwig amination and etherification, have become a cornerstone for forming C-N and C-O bonds. nih.govscispace.com These reactions typically involve an oxidative addition and reductive elimination mechanism. nih.govscispace.com The choice of ligand is critical in these catalytic systems to promote the desired bond formation and prevent side reactions. nih.govscispace.com

Nickel catalysts have also emerged as powerful tools for C-O bond activation, enabling the cross-coupling of aryl ethers with various nucleophiles. researchgate.net This is particularly significant as it allows for the use of readily available and environmentally benign phenol (B47542) derivatives as starting materials. researchgate.net

Phase Transfer Catalysis in Related Aromatic Ether Syntheses

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases, such as a solid and a liquid or two immiscible liquids. jst.go.jpcrdeepjournal.orgresearchgate.net In the synthesis of aromatic ethers, PTC can facilitate the reaction between an aqueous solution of a phenoxide and an organic solution of an alkyl halide. jst.go.jp The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction occurs. jst.go.jpcrdeepjournal.org This method can lead to increased reaction rates and yields compared to conventional methods. crdeepjournal.orgtandfonline.com The synthesis of o-isopropoxyphenol from catechol and isopropyl chloride can be effectively carried out using a polyether as a phase transfer catalyst. google.com

Green Chemistry Principles and Sustainable Synthetic Routes for Aromatic Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.orgsciforum.net In the context of aromatic ether synthesis, this translates to developing more environmentally friendly and sustainable methods.

One approach is the use of greener solvents and reagents. For example, dimethyl carbonate is being explored as a non-toxic alternative to methyl halides in methylation reactions. sciforum.net Microwave-assisted synthesis under solvent-free conditions is another green approach that can significantly reduce reaction times and energy consumption. orgchemres.org

The development of catalytic processes is inherently aligned with green chemistry principles as catalysts are used in small amounts and can be recycled. rsc.org Efforts are underway to develop catalysts based on abundant and non-toxic metals. Furthermore, the use of renewable feedstocks, such as lignin (B12514952), a biopolymer rich in aromatic ether linkages, is a key area of research for the sustainable production of aromatic compounds. researchgate.netresearchgate.netrsc.org The selective cleavage of C-O bonds in lignin derivatives can provide valuable aromatic platform chemicals. researchgate.net

Below is a table summarizing various synthetic approaches for aromatic ethers:

Synthetic MethodKey FeaturesCatalysts/ReagentsSubstrates
Williamson Ether Synthesis Classic SN2 reaction for ether formation. wikipedia.orgmasterorganicchemistry.comStrong base (e.g., NaH), alkyl halide. libretexts.orgAlcohols, phenols. libretexts.org
Ullmann Condensation Copper-catalyzed synthesis of diaryl ethers. numberanalytics.comCopper salts. rsc.orgAryl halides, phenols. rsc.org
Buchwald-Hartwig Etherification Palladium-catalyzed C-O bond formation. nih.govscispace.comPalladium complexes with specialized ligands. nih.govscispace.comAryl halides/triflates, alcohols. nih.gov
Phase Transfer Catalysis Facilitates reactions between immiscible phases. jst.go.jpcrdeepjournal.orgQuaternary ammonium/phosphonium salts, crown ethers. jst.go.jptandfonline.comPhenoxides, alkyl halides. jst.go.jp
Green Synthetic Routes Focus on sustainability and reduced environmental impact. orgchemres.orgsciforum.netGreener solvents (e.g., dimethyl carbonate), microwave irradiation, biocatalysts. orgchemres.orgsciforum.netRenewable feedstocks (e.g., lignin). researchgate.netrsc.org

Process Optimization and Scale-Up Considerations in Aromatic Ether Production

The industrial production of aromatic ethers, including this compound, necessitates a thorough optimization of reaction parameters and careful consideration of scale-up challenges. The primary synthetic route, the Williamson ether synthesis, involves the reaction of a phenoxide with an alkylating agent. While effective at a laboratory scale, transitioning this and other synthesis methods to large-scale production introduces complexities related to reaction efficiency, product purity, cost-effectiveness, and safety.

Process optimization is a critical step that lays the foundation for successful industrial-scale manufacturing. Key parameters that are typically optimized include the choice of reactants, solvents, catalysts, temperature, pressure, and reaction time. For the synthesis of this compound, which can be prepared from the isopropylation of guaiacol or via its precursor o-isopropoxyphenol, several factors are crucial. The synthesis of o-isopropoxyphenol from pyrocatechol (B87986) and an isopropyl halide, for instance, has been detailed in patent literature, providing insights into viable industrial processes. google.comepo.orgpatsnap.com

A significant aspect of process optimization is the selection of an appropriate solvent system. In industrial settings, solvents are chosen not only for their ability to facilitate the reaction but also for their cost, safety profile, and ease of removal and recycling. alliancechemical.com For Williamson ether synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective as they can accelerate the rate of S\textsubscript{N}2 reactions. wikipedia.orgcdnsciencepub.com However, on an industrial scale, the use of such solvents can be complicated by their high boiling points and potential toxicity. acs.org Consequently, alternative solvent systems, including binary immiscible organic solvent systems, are explored to enhance selectivity and simplify product isolation. patsnap.com

The use of catalysts is another cornerstone of process optimization. Phase transfer catalysis (PTC) is a widely employed technique in the industrial synthesis of ethers. fzgxjckxxb.comresearchgate.netbiomedres.us Catalysts such as quaternary ammonium salts or polyethers can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkylating agent, thereby increasing the reaction rate under milder conditions. google.comfzgxjckxxb.combiomedres.us This approach can also reduce the need for expensive and hazardous anhydrous solvents. The choice and concentration of the phase transfer catalyst are critical parameters to optimize for maximizing yield and minimizing by-products.

Scaling up a chemical process from the laboratory to an industrial plant is not a linear exercise. diva-portal.orgdiva-portal.org A major challenge in the scale-up of exothermic reactions like the Williamson ether synthesis is heat transfer. diva-portal.orgacs.org As the reactor volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the reaction. acs.org This can lead to localized temperature increases, promoting side reactions and potentially creating safety hazards. acs.org Effective mixing is also crucial to ensure a homogeneous reaction mixture and efficient heat transfer, but it becomes more challenging to achieve in large reactors. diva-portal.orgchimia.ch

To address these scale-up challenges, process intensification strategies are increasingly being adopted. dokumen.pubfrontiersin.org These may include the use of continuous flow reactors, which offer better control over reaction parameters and improved heat and mass transfer compared to traditional batch reactors. researchgate.net Microwave-assisted synthesis is another technique that can accelerate reaction rates, although its scalability can be challenging. researchgate.netorgchemres.org

The formation of by-products is a significant concern in the large-scale production of aromatic ethers. In the Williamson synthesis, potential by-products include those from the elimination reaction of the alkylating agent and C-alkylation of the phenoxide. rsc.org In the synthesis of o-isopropoxyphenol from pyrocatechol, a common by-product is the corresponding diether, 1,2-diisopropoxybenzene. patsnap.com The optimization process, therefore, aims to identify conditions that maximize the selectivity towards the desired mono-ether. This can involve adjusting the molar ratio of the reactants, the choice of base, and the reaction temperature. google.compatsnap.com

The following data tables, derived from patent literature concerning the synthesis of o-isopropoxyphenol, illustrate the optimization of various reaction parameters.

Table 1: Influence of Reaction Temperature on o-Isopropoxyphenol Synthesis

ExampleTemperature (°C)Pressure (atm)Time (h)Pyrocatechol Conversion (%)Yield of o-Isopropoxyphenol (%)
116018108087
212012106289

Data sourced from patent EP0276030B1. The yield is relative to the converted pyrocatechol. google.com

Table 2: Effect of Solvent and Catalyst on o-Isopropoxyphenol Synthesis

ExampleSolvent SystemCatalystPyrocatechol Conversion (%)Yield of o-Isopropoxyphenol (%)
1n-Decane / Isobutyl AlcoholPolyethyleneglycol8087
3Perhydro-naphthalene / Isobutyl AlcoholPolyethyleneglycol7988
4Isobutyl AlcoholPolyethyleneglycolNot specifiedNot specified
7Methyl-isobutyl-ketoneNone<10Low

Data sourced from patent EP0276030B1. Yield is relative to converted pyrocatechol. google.com

Table 3: Reactant Ratios and By-product Formation in o-Isopropoxyphenol Synthesis

Reactant Molar Ratio (Isopropyl Halide : Pyrocatechol)Main ProductMain By-product
0.5 to 2.5o-Isopropoxyphenol1,2-di-isopropoxy-benzene

Data derived from the description in patent EP0276030B1. google.com

Electrophilic Aromatic Substitution Reactions on this compound Frameworks

The presence of two electron-donating alkoxy groups makes the aromatic ring of this compound and its analogues highly susceptible to electrophilic attack. The interplay between the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups governs the position of substitution.

The resonance effect of an alkoxy group increases the electron density primarily at the ortho and para positions relative to the group. organicchemistrytutor.comshaalaa.com This makes these positions the most likely sites for electrophilic attack. youtube.comyoutube.com Consequently, alkoxy groups are classified as ortho, para-directors. youtube.commasterorganicchemistry.com In a disubstituted benzene like this compound, the directing effects of both groups must be considered. Both the methoxy and isopropoxy groups activate the positions ortho and para to themselves. The most activated positions will be those that are ortho or para to both groups, though steric hindrance from the bulky isopropoxy group can influence the final product distribution, often favoring the para position. youtube.com In situations where multiple positions are activated, the most activating substituent typically governs the regioselectivity. mdpi.com

All activating groups are considered ortho, para-directors. organicchemistrytutor.comlibretexts.org The general hierarchy of activating strength is as follows:

Group TypeExamplesActivating StrengthDirecting Effect
Strongly Activating -NH₂, -NHR, -NR₂, -OH, -O⁻Very Strongortho, para
Moderately Activating -OR (Alkoxy), -NHCORStrongortho, para
Weakly Activating -R (Alkyl), -C₆H₅Weakortho, para

This table summarizes the activating strength and directing effects of common substituents in electrophilic aromatic substitution. organicchemistrytutor.commasterorganicchemistry.com

The regioselectivity observed in the electrophilic substitution of alkoxy-substituted benzenes is explained by the stability of the cationic intermediate, known as the arenium ion or sigma (σ) complex, that forms during the reaction. mdpi.com When an electrophile attacks at the ortho or para position of an alkoxybenzene, a key resonance structure can be drawn where the oxygen atom's lone pair participates directly in stabilizing the positive charge. youtube.comlibretexts.org This creates a more stable, charge-delocalized intermediate compared to the one formed from meta attack, where the oxygen lone pair cannot directly participate in resonance stabilization. mdpi.comlibretexts.org

Computational and experimental studies have confirmed these principles. For dialkoxybenzenes, it has been shown that the substitution pattern dictates the type of reactivity that can occur. nsf.govacs.org For instance, in reactions with the electrophilic reagent Selectfluor, ortho- and para-dialkoxybenzenes tend to undergo amination via a single-electron oxidation pathway, whereas the meta-isomer exclusively yields fluorination products through a standard two-electron EAS mechanism. nsf.govacs.org This "mechanistic switch" is attributed to the fact that the meta-isomer is more difficult to oxidize. nsf.gov DFT calculations and cyclic voltammetry studies support a charge-transfer mechanism in many of these selective C-H functionalization reactions. nih.gov

The stability of the arenium ion intermediate is the primary factor determining the reaction pathway and the final substitution pattern. mdpi.com

Position of AttackStability of Arenium IonKey Stabilizing Feature
Ortho HighDirect resonance stabilization from oxygen lone pair.
Para HighDirect resonance stabilization from oxygen lone pair.
Meta LowNo direct resonance stabilization from the oxygen lone pair.

This table illustrates the relative stability of the arenium ion intermediate based on the position of electrophilic attack on an alkoxybenzene. youtube.commdpi.comlibretexts.org

Oxidative Transformations and Dearomatization Processes

The electron-rich nature of the this compound framework also makes it a substrate for various oxidative reactions, which can lead to ring-opening or the formation of non-aromatic cyclic structures.

The ozonolysis of methoxybenzene analogues like anisole, dimethoxybenzenes, and trimethoxybenzene in aqueous solution is a complex process that yields a variety of products. nih.govacs.org The reaction does not proceed solely through the classical Criegee mechanism of ozone addition to a double bond. nih.govresearchgate.net Instead, the primary products are often hydroxylated compounds and muconic acid derivatives. nih.govacs.org The presence of electron-donating methoxy groups activates the benzene ring towards electrophilic attack by ozone. researchgate.net

The reaction involves several reactive intermediates, including hydroxyl radicals (•OH), singlet oxygen, and radical cations of the methoxybenzenes. nih.govacs.org For example, in the ozonolysis of 1,4-dimethoxybenzene, major products include methyl(2Z,4E)-4-methoxy-6-oxo-hexa-2,4-dienoate, 1,4-benzoquinone, and hydroquinone, indicating that both ring-opening and demethoxylation occur. nih.govacs.org

Radical-mediated reactions also play a significant role. Radical cations of methoxybenzenes can be generated through reactions with hydroxyl radicals or other one-electron oxidants. acs.orgdtu.dk These radical cations are key intermediates that can undergo further reactions, including deprotonation or reaction with water. dtu.dk In some high-temperature systems, the decomposition of anisole can produce phenoxy and cyclopentadienyl (B1206354) radicals, which then participate in radical-radical reactions to form larger aromatic structures like benzene and naphthalene. osti.gov

Electrochemical methods provide a powerful and sustainable way to achieve oxidative dearomatization of anisole derivatives, transforming the planar aromatic rings into three-dimensional spirocyclic structures. researchgate.netrsc.org Anodic oxidation of anisole derivatives can induce dearomatization, enabling the formation of C-N and C-O bonds to generate spiropyrrolidines and spirolactones in good to excellent yields. chinesechemsoc.orgchinesechemsoc.org These electrosynthetic reactions often proceed without the need for hypervalent iodine reagents or other chemical oxidants. chinesechemsoc.org

This strategy is versatile, tolerating a range of functional groups and even applying to substrates with electron-withdrawing groups, which are challenging under typical chemical oxidation conditions. chinesechemsoc.org Mechanistic studies suggest that the electron-rich methoxyphenyl moiety is preferentially oxidized at the anode to initiate the process. researchgate.net The resulting spirocyclization can be highly efficient; for example, a continuous-flow electrochemical cell has been used for the hectogram-scale synthesis of a spirolactone derived from a methoxyphenyl substrate. researchgate.net This approach represents a key method for constructing complex spiro compounds, which are prevalent in biologically active molecules and natural products. chinesechemsoc.orgchim.it

Reaction TypeKey FeaturesTypical Products
Anodic Spiroamination Electrochemical oxidation, C-N bond formationSpiropyrrolidines
Anodic Spirolactonization Electrochemical oxidation, C-O bond formationSpirolactones

This table summarizes key electrochemical dearomatization strategies applied to anisole derivatives. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

C-O Bond Activation and Cleavage Reactions in Aromatic Ethers

The carbon-oxygen bonds in aromatic ethers like this compound are typically robust and unreactive. researchgate.net However, recent advances in transition metal catalysis have enabled the activation and cleavage of these bonds, allowing aryl ethers to be used as versatile coupling partners in organic synthesis. researchgate.netnih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective strategy for cleaving the strong C(aryl)-O bonds in anisole derivatives. acs.orgrsc.org These methods allow the methoxy group to be used as a traceless activating and directing group, which can be removed reductively after it has guided other functionalization reactions. acs.org Using specific ligands, such as N-heterocyclic carbenes (NHCs), nickel catalysts can facilitate the cross-coupling of anisole derivatives with a variety of partners, including alkyl Grignard reagents and trimethylaluminum, to form new carbon-carbon bonds. organic-chemistry.orgoup.com

These reactions have expanded the scope of cross-coupling chemistry beyond traditional aryl halides, offering a more economical and ecological alternative since phenols and their ethers are widely available. researchgate.netresearchgate.net The protocols often tolerate a wide range of functional groups and can be applied to complex molecules in late-stage functionalization. organic-chemistry.org While nickel has been a workhorse in this area, other metals like ruthenium have also been used to catalyze the mild cleavage of C-OMe bonds. nsf.gov This field represents a significant shift in synthetic strategy, turning a traditionally inert functional group into a synthetically useful handle. rsc.orgacs.org

Catalyst SystemReaction TypeSubstrate Scope
Ni/NHC Ligand Reductive Cleavage with BoranesMonocyclic and heterocyclic ethers. acs.org
Ni/NHC Ligand Alkylation with Grignard ReagentsMethoxyarenes, including sterically hindered substrates. organic-chemistry.org
Ni/NHC Ligand AlkynylationBroad range of anisole derivatives. acs.org
Ru₃(CO)₁₂/Imine Arylation with Boronic EstersAbundant anisoles, tolerant of aryl bromides. nsf.gov

This table highlights selected catalytic systems for the C-O bond cleavage and functionalization of anisole derivatives.

Investigations of Metabolic Pathways and Product Formation in Related Compounds

The metabolic fate of this compound is not extensively documented in dedicated studies. However, a robust understanding of its likely biotransformation can be extrapolated from metabolic investigations of structurally similar aromatic ethers. The primary metabolic routes for such compounds are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and principally involve O-dealkylation and aromatic ring hydroxylation. inchem.orgnih.gov The specific pathway followed depends on the nature of the alkyl groups and the substitution pattern on the aromatic ring.

The metabolism of aromatic ethers generally proceeds via two main oxidative pathways:

O-Dealkylation: This process involves the enzymatic removal of an alkyl group from the ether linkage. For this compound, this could occur at either the methoxy or the isopropoxy group. The reaction is initiated by CYP-mediated hydroxylation of the alpha-carbon of the alkyl group, forming an unstable hemiacetal intermediate. nih.govwashington.eduwashington.edu This intermediate then spontaneously decomposes into a phenol and a corresponding carbonyl compound. washington.eduwashington.edu

O-demethylation of this compound would yield 2-isopropoxyphenol (B44703) and formaldehyde.

O-deisopropylation would yield guaiacol (2-methoxyphenol) and acetone. washington.eduwashington.edu

Aromatic Hydroxylation: This pathway involves the direct addition of a hydroxyl group to the benzene ring. nih.gov The electron-donating nature of the alkoxy groups in anisole derivatives tends to direct this substitution to the ortho and para positions relative to the activating group. pnas.orghmdb.ca

Research on anisole, the parent compound of this family, shows that it undergoes both O-demethylation to produce phenol and aromatic hydroxylation, primarily at the para-position to form p-methoxyphenol, with some ortho-hydroxylation also observed. pnas.orgnih.gov

More direct insight comes from studies on isopropoxybenzene (B1215980), which lacks the methoxy group of this compound but shares the isopropoxy moiety. Studies using rat liver microsomes demonstrated that isopropoxybenzene is metabolized through both O-dealkylation (O-deisopropylation) and aromatic hydroxylation. nih.gov Similarly, the metabolism of isopropoxy benzene guanidine (B92328) in rat liver microsomes was found to involve O-dealkylation and hydroxylation on the isopropoxybenzene ring. mdpi.comnih.gov

The metabolism of guaiacol (2-methoxyphenol), the expected product of O-deisopropylation of this compound, has also been studied. In certain bacterial strains, such as Acinetobacter junii, guaiacol and its chlorinated derivatives undergo O-demethylation to form the corresponding catechols (1,2-dihydroxybenzene derivatives). nih.govasm.orgresearchgate.net This suggests that if this compound is first deisopropylated to guaiacol, the resulting metabolite can be further demethylated.

The specific enzymes involved in these transformations are critical. The O-deisopropylation of bisoprolol, a drug containing an isopropoxy group, is known to be mediated by the cytochrome P450 subfamilies CYP2D and CYP3A. nih.gov Furthermore, studies on the O-dealkylation of a series of alkoxyresorufins have revealed that different CYP isoforms exhibit distinct selectivities. For instance, in rat liver microsomes, CYP1A2 and CYP2C6 metabolize n-propoxyresorufin much more rapidly than iso-propoxyresorufin, while CYP1A1 and CYP2B1 show less discrimination between the two isomers. nih.gov This enzymatic specificity highlights that the branched nature of the isopropoxy group can significantly influence the rate and pathway of metabolism compared to a linear group like a methoxy or ethoxy group.

A study investigating skin sensitization by eugenol (B1671780) (4-allyl-2-methoxyphenol) and its derivatives found that replacing the methoxy group with an isopropoxy group resulted in a complete loss of sensitizing potential. nih.gov This strongly suggests that the difference in the alkoxy group significantly alters the metabolic activation pathway, preventing the formation of reactive intermediates like ortho-quinones that are implicated in sensitization. nih.gov

Based on these findings from related compounds, the metabolism of this compound in biological systems likely involves a combination of O-deisopropylation, O-demethylation, and aromatic ring hydroxylation, with the relative contribution of each pathway being dependent on the specific cytochrome P450 enzymes present.

Table 1: Summary of Metabolic Pathways and Products for Compounds Related to this compound

SubstrateMetabolic Reaction(s)Enzyme System / OrganismMetabolic Product(s)Reference(s)
Anisole O-demethylation, Aromatic p-hydroxylation, Aromatic o-hydroxylationRat liver microsomesPhenol, p-Methoxyphenol, o-Methoxyphenol pnas.orgnih.gov
Isopropoxybenzene O-deisopropylation, Aromatic p-hydroxylation, Aromatic o-hydroxylationRat liver microsomesPhenol, Acetone, p-Isopropoxyphenol, o-Isopropoxyphenol nih.gov
Isopropoxy Benzene Guanidine O-dealkylation, HydroxylationRat liver microsomesHydroxylated metabolites, O-dealkylated metabolites mdpi.comnih.gov
Guaiacol (and chlorinated derivatives) O-demethylationAcinetobacter juniiCatechol (and chlorinated catechols) nih.govasm.orgresearchgate.net
Phenetole (Ethoxybenzene) O-deethylation, Aromatic p-hydroxylation, Aromatic o-hydroxylationRat liver microsomesPhenol, Acetaldehyde, p-Ethoxyphenol, o-Ethoxyphenol nih.gov
Bisoprolol O-deisopropylationDog liver microsomes, Human recombinant CYP2D6 & CYP3A4O-deisopropylated bisoprolol, Acetone nih.gov
Eugenol (4-allyl-2-methoxyphenol) Demethylation followed by oxidationMouseortho-quinone intermediate nih.gov
iso-Propoxyresorufin O-deisopropylationRat liver microsomes (CYP1A1, CYP1A2, CYP2B1, CYP2C6)Resorufin, Acetone nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of O Isopropoxy Anisole

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the removal of an electron to form a positively charged molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged particles are detected and plotted on a mass spectrum according to their mass-to-charge ratio (m/z). libretexts.org

For o-(Isopropoxy)anisole (C₁₀H₁₄O₂), the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is primarily dictated by the stability of the resulting carbocations and the presence of heteroatoms (oxygen). msu.edu The ether linkages are common sites for cleavage.

The key fragmentation pathways for this compound would include:

α-cleavage: The bond adjacent to the oxygen atoms can break. Cleavage next to the isopropoxy group can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a stable ion.

Loss of Alkene: A common rearrangement for ethers is the loss of an alkene through a six-membered ring transition state, known as the McLafferty rearrangement, although this is more prevalent in longer-chain ethers. msu.edu

Cleavage of the Isopropyl Group: Fragmentation of the isopropyl group itself can occur, leading to the loss of a methyl radical (•CH₃).

Aromatic Ring Fragments: The benzene (B151609) ring can produce characteristic ions, although it is generally a stable part of the molecule.

The analysis of these fragments allows for the reconstruction of the original molecule's structure. The most abundant fragment ion typically forms the base peak in the spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
166[C₁₀H₁₄O₂]⁺•Molecular Ion (M⁺•)
151[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
123[M - C₃H₇]⁺Loss of an isopropyl radical
109[M - OC₃H₇]⁺Loss of the isopropoxy radical
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment for alkylbenzenes

This table is based on general fragmentation principles for ethers and aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. libretexts.org The primary chromophore in this compound is the substituted benzene ring.

The absorption of UV light by this compound induces two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These occur in the conjugated π-system of the benzene ring. They are typically high-energy transitions resulting in strong absorption bands. libretexts.org For anisole (B1667542), the parent compound without the isopropoxy group, strong absorptions are observed around 220 nm. photochemcad.com

n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the ether groups) into an anti-bonding π* orbital of the aromatic ring. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.orgazooptics.com

The presence of two alkoxy substituents (methoxy and isopropoxy) on the benzene ring acts as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). libretexts.org This is due to the electron-donating nature of the oxygen lone pairs, which extend the conjugation of the aromatic system. Based on data for anisole, which shows absorption maxima around 220 nm and 270 nm, similar absorption bands would be expected for this compound. photochemcad.comuwosh.edu

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Transition TypeChromophore
~220-230 nmHighπ → πSubstituted Benzene Ring
~270-280 nmLow to Mediumπ → π / n → π*Substituted Benzene Ring

This table is an estimation based on data for the related compound anisole and general principles of UV-Vis spectroscopy. libretexts.orgphotochemcad.comuwosh.edu

Integration of Spectroscopic Data for Comprehensive Molecular Structure Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous assignment of a molecule's structure is best achieved by integrating data from multiple analytical methods. arxiv.org For this compound, the combination of mass spectrometry and UV-Vis spectroscopy provides complementary information that validates its identity.

Mass Spectrometry confirms the molecular mass of the compound is 166 amu, consistent with the elemental formula C₁₀H₁₄O₂. The fragmentation pattern, showing losses corresponding to methyl (m/z 151) and isopropyl (m/z 123) groups, provides direct evidence for the presence and connectivity of the alkoxy substituents.

UV-Vis Spectroscopy confirms the presence of the conjugated aromatic system. The characteristic π → π* and n → π* transitions are indicative of a substituted benzene ring with heteroatom substituents. azooptics.com The position of the absorption maxima can give clues about the nature and position of the substituents on the ring.

Computational Chemistry and Theoretical Modeling of O Isopropoxy Anisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like o-(Isopropoxy)anisole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), could be used to determine its optimized geometry, bond lengths, and bond angles.

The electronic properties derived from DFT can predict the molecule's reactivity. By mapping the electron density, one can identify regions susceptible to electrophilic or nucleophilic attack. The distribution of electrons in the isopropoxy and methoxy (B1213986) groups, and their influence on the aromatic ring's reactivity, would be a key focus of such a study. These calculations can help in understanding how the electron-donating nature of the ether groups activates or deactivates certain positions on the benzene (B151609) ring towards substitution reactions.

HOMO-LUMO Analysis and Band Gap Energy Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance, respectively, providing insight into its behavior in charge-transfer processes.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

(Note: This table is for illustrative purposes only, as specific published data for this compound is not available.)

Prediction of Ionization Energy, Electronegativity, Electrophilicity, and Nucleophilicity

From the calculated HOMO and LUMO energies, several key chemical descriptors can be predicted. According to Koopmans' theorem, the ionization energy can be approximated from the energy of the HOMO, while the electron affinity can be estimated from the LUMO energy.

These values allow for the calculation of global reactivity indices such as:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap typically corresponds to greater hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): A measure of a molecule's electron-donating capability.

These parameters would provide a quantitative scale to compare the reactivity of this compound with other related compounds.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Predicted Value
Ionization Energy (I) ≈ -EHOMO -
Electron Affinity (A) ≈ -ELUMO -
Electronegativity (χ) (I + A) / 2 -
Chemical Hardness (η) (I - A) / 2 -
Electrophilicity (ω) χ2 / (2η) -

(Note: This table is for illustrative purposes only, as specific published data for this compound is not available.)

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior and conformational landscape of this compound over time. Such simulations model the atomic motions based on a force field, providing insights into the flexibility of the isopropoxy group and its rotational freedom relative to the anisole (B1667542) core.

A conformational analysis would identify the most stable conformers (low-energy states) of the molecule. By rotating the dihedral angles associated with the ether linkages (Cring-O-C), a potential energy surface can be generated. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interaction with other molecules or its packing in a solid state.

Reaction Pathway Modeling and Transition State Characterization

For any chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

Methods like the Nudged Elastic Band (NEB) or growing string methods can be used to find the minimum energy path between reactants and products. Once a potential transition state is located, its structure can be optimized and confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Characterizing the transition state allows for the calculation of the activation energy, which is fundamental to predicting the reaction rate.

Spectroscopic Property Prediction using Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, theoretical spectra can be generated and compared with experimental results to confirm the molecular structure.

Infrared (IR) and Raman Spectra: By performing frequency calculations (usually with DFT), the vibrational modes of the molecule can be predicted. The resulting frequencies and intensities can be used to generate a theoretical IR and Raman spectrum, aiding in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-O-C ether vibrations, and aromatic ring modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information allows for the prediction of the UV-Visible absorption spectrum, providing insight into the electronic transitions occurring within the molecule, typically π→π* transitions in the aromatic ring.

These computational predictions provide a powerful complement to experimental spectroscopic analysis, offering a deeper understanding of the molecule's structure and electronic properties.

Studies on Charge-Transfer Interactions

Generally, such studies investigate the formation of charge-transfer complexes where an electron donor molecule (like an anisole derivative) interacts with an electron acceptor molecule. These computational investigations often calculate parameters such as interaction energies, binding energies, electronic transitions, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to characterize the charge-transfer process.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its charge-transfer interaction properties.

Role and Applications of O Isopropoxy Anisole in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules from which larger, more intricate structures are constructed. cymitquimica.comsigmaaldrich.com These versatile compounds are essential for creating everything from pharmaceuticals to polymers. cymitquimica.com o-(Isopropoxy)anisole and its close derivatives function as important building blocks due to the reactivity of the aromatic ring and the influence of the two different ether functional groups.

The reactivity of anisole (B1667542) itself, which undergoes electrophilic aromatic substitution faster than benzene (B151609), is a key feature. wikipedia.org The methoxy (B1213986) group directs incoming electrophiles to the ortho and para positions, and the presence of the adjacent isopropoxy group in this compound further modulates this reactivity and provides steric influence. This allows for controlled functionalization of the aromatic core.

A significant industrial application that highlights the role of this structural motif is in the synthesis of the insecticide Propoxur (2-(1-methylethoxy)phenol methylcarbamate). google.com The key intermediate for this product is o-isopropoxyphenol, which is synthesized from pyrocatechol (B87986) and an isopropyl halide. google.com This intermediate is structurally very similar to this compound, underscoring the value of the o-alkoxyphenol framework as a precursor.

Furthermore, recent advancements in catalysis have expanded the utility of anisole derivatives as building blocks. Nickel-catalyzed cross-coupling reactions, for instance, enable the cleavage of the strong C(aryl)–O bond in methoxyarenes to form new carbon-carbon bonds with alkyl Grignard reagents. acs.org This type of transformation allows for the direct alkylation of the anisole core, turning a relatively simple starting material into a more complex, functionalized product suitable for further synthetic elaboration. acs.org

Precursor for Advanced Organic Materials

The development of new materials with tailored properties is a cornerstone of modern technology. This compound and its analogues are increasingly recognized as valuable precursors in the synthesis of advanced organic materials, particularly in the realms of electronics and polymer science. A precursor is a compound that participates in a chemical reaction that produces another compound. nih.gov

Organic electronic and optoelectronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. acs.orgresearchgate.net A major challenge in this field is the development of materials that are not only high-performing but also processable using cost-effective and environmentally benign methods. escholarship.org

Anisole and its derivatives have emerged as critical components in this area, primarily as "green" processing solvents that can replace more hazardous chlorinated solvents. escholarship.orgmdpi.com For example, high-performance semiconducting polymers processed from anisole have achieved record-high hole mobilities, a key measure of electronic performance. escholarship.org The use of anisole enables good solubility for certain conjugated polymers while allowing for the formation of desirable aggregated structures in the solid state, which is crucial for efficient charge transport. escholarship.org

In the context of perovskite solar cells, anisole has been successfully used as a solvent for depositing dopant-free hole-transport materials (HTMs), leading to devices with comparable or even improved efficiency compared to those processed with traditional solvents like chlorobenzene (B131634). mdpi.com Similarly, n-type conjugated polymers soluble in anisole have been developed for use in organic electrochemical transistors (OECTs), which are important for bioelectronic applications. researchgate.net The ability to use anisole analogues as solvents or as part of the molecular structure of the semiconducting material itself is a significant step toward more sustainable and scalable manufacturing of organic electronics. escholarship.org

Table 1: Performance of Organic Electronic Devices Processed with Anisole-Based Solvents

Device Type Material Processing Solvent Key Performance Metric Source(s)
Organic Field-Effect Transistor PTQBT-T Polymer Anisole Hole Mobility: 2.30 cm² V⁻¹ s⁻¹ escholarship.org
Perovskite Solar Cell TBU4-Cu (HTM) Anisole Power Conversion Efficiency (PCE): 12.27% mdpi.com
Perovskite Solar Cell TBU4-Zn (HTM) Anisole Power Conversion Efficiency (PCE): 11.73% mdpi.com

The versatility of anisole derivatives extends to polymer chemistry, where they can be used as monomers to build polymer chains or as additives to control polymer properties. koreascience.krosti.gov The specific functional groups attached to the anisole ring dictate how it can be incorporated into a polymer structure.

For instance, research has shown that anisole derivatives containing reactive groups like allyl or chloromethyl moieties can be polymerized via aromatic electrophilic substitution. koreascience.kr Polymerization of 4-allylanisole with an AlCl₃ catalyst resulted in a branched polymer, while 4-chloromethylanisole produced a high molecular weight polymer (Mw up to 88,000). koreascience.kr This demonstrates that by choosing the appropriate substituent, anisole can be a precursor to polymers with varied architectures and molecular weights.

The influence of substituents on the properties of the resulting polymers is a key area of study. rsc.org In the synthesis of isoindigo-based semiconducting polymers, an asymmetric side-chain engineering approach was used to improve solubility in greener solvents. osti.govrsc.org Here, o-anisole was used as a component in a solvent blend to process a polymer with hydroxyl side chains. The o-anisole helped to disrupt strong intermolecular interactions in solution, leading to more uniform thin films, which is critical for device fabrication. osti.govrsc.org This highlights the dual role anisole derivatives can play: as integral parts of the polymer backbone and as essential processing aids in materials science.

Applications in Asymmetric Catalysis through Derived Structures

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry and fine chemical synthesis. beilstein-journals.org The effectiveness of this approach relies on the design of catalysts and ligands that can create a specific three-dimensional environment to control the stereochemical outcome of a reaction. mdpi.com

Structures derived from this compound are promising candidates for creating such chiral environments. The ortho-substitution pattern provides a rigid scaffold that can be further functionalized to generate axial chirality or to position coordinating groups in a specific spatial arrangement. Axially chiral compounds are well-regarded as privileged ligands in asymmetric catalysis. beilstein-journals.org

For example, a chiral diol, (S)-(+)-1-(2-Isopropoxy-3-methoxyphenyl)ethane-1,2-diol, which is structurally analogous to a derivative of this compound, has been used in the synthesis of chiral osmium complexes. thieme-connect.de These metal complexes, featuring chiral amine ligands, are employed in synthetic organic transformations. thieme-connect.de

More broadly, alkoxybenzenes like anisole are suitable substrates for asymmetric catalytic Friedel–Crafts reactions. Using strong and confined Brønsted acid organocatalysts, it is possible to achieve highly regio- and stereoselective C-C bond formation on these electron-rich aromatic rings. nih.gov The development of such methods allows for the direct, enantioselective functionalization of simple arenes to produce valuable enantioenriched α-arylglycines, which are important chiral building blocks. nih.gov The specific steric and electronic profile of this compound makes its derived structures interesting targets for the development of new, highly selective organocatalysts.

Use as a Solvent in Material Synthesis Processes

The choice of solvent is a critical parameter in both chemical synthesis and materials processing. Anisole is increasingly used as a solvent, particularly as a more environmentally benign alternative to commonly used halogenated solvents such as chlorobenzene and chloroform. escholarship.orgchemicalbook.comvinatiorganics.com Its lower toxicity, high boiling point (154 °C), and stability make it an attractive option for industrial applications. wikipedia.orgvinatiorganics.comvinatiorganics.com

In materials science, anisole and its isomers are particularly valued for processing sensitive organic electronic materials. The synthesis and deposition of dopant-free hole-transport materials for perovskite solar cells have been successfully carried out in anisole, demonstrating its viability as a "green" substitute for chlorobenzene. mdpi.com

Furthermore, the quality of thin films, which is paramount for the performance of organic field-effect transistors (OFETs), can be significantly influenced by the processing solvent. osti.gov In the development of semiconducting polymers, o-anisole has been used in solvent blends to improve the solubility of polymers containing polar groups and to create more uniform films by mitigating aggregation in solution. osti.govrsc.org This improved processability can lead to enhanced electronic performance in the final device. rsc.org The use of anisole as a solvent is also noted in the synthesis of inorganic materials, such as tin-core/tin oxide nanoparticles, and in non-hydrolytic sol-gel chemistry, showcasing its broad utility across different areas of material synthesis. chemicalbook.commdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name Formula Role/Context
This compound C₁₀H₁₄O₂ Main subject of the article
Anisole (Methoxybenzene) C₇H₈O Parent compound, solvent, precursor wikipedia.orgchemicalbook.com
o-Isopropoxyphenol C₉H₁₂O₂ Intermediate for Propoxur synthesis google.com
Propoxur C₁₁H₁₅NO₃ Insecticide, complex molecule example google.com
Pyrocatechol C₆H₆O₂ Starting material for o-isopropoxyphenol google.com
Chlorobenzene C₆H₅Cl Traditional (less green) solvent for comparison mdpi.comosti.gov
4-Allylanisole C₁₀H₁₂O Monomer for polymer synthesis koreascience.kr
4-Chloromethylanisole C₈H₉ClO Monomer for polymer synthesis koreascience.kr
Aluminum trichloride AlCl₃ Catalyst for polymerization koreascience.kr
(S)-(+)-1-(2-Isopropoxy-3-methoxyphenyl)ethane-1,2-diol C₁₂H₁₈O₄ Chiral ligand precursor thieme-connect.de
Benzene C₆H₆ Reference compound for reactivity wikipedia.org

Emerging Research Directions and Future Perspectives in O Isopropoxy Anisole Chemistry

Development of Novel and Efficient Synthetic Routes

The classical synthesis of o-(Isopropoxy)anisole, typically achieved through Williamson ether synthesis, is often effective but can be limited by factors such as harsh reaction conditions and the generation of salt byproducts. Modern synthetic chemistry offers a toolkit of more sophisticated and efficient methods that are beginning to be explored for the synthesis of complex aromatic ethers. Future research will likely focus on adapting these state-of-the-art techniques to provide more sustainable and versatile routes to this compound and its derivatives.

Key areas of development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, which have become indispensable for bond construction in organic synthesis, offer a promising alternative. hilarispublisher.com Methodologies like the Buchwald-Hartwig amination could be adapted for C-O bond formation, potentially allowing for the coupling of 2-isopropoxyphenol (B44703) with a methylating agent or guaiacol (B22219) with an isopropylating agent under milder conditions and with greater functional group tolerance.

Photocatalysis: The use of visible light to drive chemical reactions has revolutionized synthetic chemistry. hilarispublisher.com Photocatalytic methods could enable novel pathways for the formation of the ether linkages in this compound, possibly through radical-based mechanisms that operate at ambient temperature, thereby reducing the energy input required for the synthesis.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical methods. Enzymes such as laccases or peroxygenases could be engineered and optimized to catalyze the specific etherification reactions required, operating in aqueous media and at mild temperatures, which aligns with the principles of sustainable chemistry.

Synthetic StrategyTraditional Method (Williamson Ether Synthesis)Novel Potential Route (e.g., Pd-Catalyzed Cross-Coupling)
Reactants Guaiacol sodium salt + Isopropyl halideGuaiacol + Isopropyl boronic acid (or similar)
Conditions Strong base, elevated temperatureMild base, transition-metal catalyst, ligands
Advantages Readily available reagents, well-establishedMilder conditions, higher functional group tolerance, broader substrate scope
Disadvantages Harsh conditions, stoichiometric salt wasteCatalyst cost and removal, ligand sensitivity
Atom Economy ModeratePotentially higher

Exploration of New Reaction Pathways and Mechanistic Insights

Beyond its synthesis, the reactivity of this compound is a fertile ground for new discoveries. Current research is moving beyond its role as a stable intermediate to explore its participation in novel chemical transformations. A deeper understanding of its electronic properties and steric profile, aided by advanced analytical and spectroscopic techniques, will be crucial for unlocking new reaction pathways.

Future research is anticipated in the following areas:

Directed C-H Functionalization: The methoxy (B1213986) and isopropoxy groups can act as directing groups in transition-metal-catalyzed C-H activation reactions. This would allow for the selective introduction of new functional groups at specific positions on the aromatic ring, providing a direct route to complex derivatives without the need for pre-functionalized starting materials.

Enzymatic and Biomimetic Transformations: Inspired by biological processes, researchers are exploring the use of enzymes to modify this compound with high precision. For instance, unspecific peroxygenases (UPOs) have shown the ability to perform hydroxylation and O-demethylation on anisole (B1667542). nih.gov Applying such enzymes to this compound could lead to the regioselective formation of valuable hydroxylated or demethylated products, offering a green alternative to conventional oxidation methods. nih.gov A proposed reaction pathway could involve initial aromatic hydroxylation followed by demethylation. nih.gov

Mechanistic Studies: A thorough investigation into the mechanisms of both new and existing reactions involving this compound is essential. Techniques such as in-situ spectroscopy and computational chemistry can provide detailed insights into reaction intermediates and transition states. aalto.ficopernicus.org This fundamental understanding is critical for optimizing reaction conditions and designing new, more efficient catalytic systems.

Reaction TypeDescriptionPotential ProductsResearch Focus
Directed C-H Arylation Palladium-catalyzed reaction to form a new C-C bond ortho to one of the ether groups.Biaryl compounds derived from this compound.Catalyst design, understanding regioselectivity.
Enzymatic Hydroxylation Use of enzymes like UPOs to introduce a hydroxyl group onto the aromatic ring.Hydroxylated derivatives of this compound.Enzyme screening and engineering, process optimization.
Selective O-Dealkylation Catalytic or enzymatic removal of either the methyl or isopropyl group.2-Isopropoxyphenol or Guaiacol.Development of selective catalysts, mechanistic studies.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes. The integration of flow chemistry and other sustainable methodologies is a key emerging direction for the synthesis and modification of aromatic ethers like this compound. beilstein-journals.orgrsc.org Continuous flow processes offer significant advantages over traditional batch production, including enhanced safety, improved efficiency, and reduced environmental impact. rsc.orgunimi.it

Future research in this area will likely concentrate on:

Development of Continuous Flow Synthesis: Translating the synthesis of this compound from batch reactors to continuous flow systems can lead to significant improvements. researchgate.net Microreactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which can result in higher yields and purities. beilstein-journals.org This approach is particularly beneficial for managing exothermic reactions and handling hazardous intermediates safely.

Waste Reduction and Solvent Recycling: A major focus of green chemistry is the minimization of waste. Flow chemistry setups can be designed to incorporate in-line purification and solvent recycling loops, significantly reducing the environmental footprint of the manufacturing process. rsc.org

ParameterBatch SynthesisFlow Chemistry SynthesisSustainability Advantage
Heat Transfer Poor, potential for hot spotsExcellent, precise temperature controlEnhanced safety, reduced byproduct formation
Mixing Inefficient, dependent on stirringEfficient, rapid diffusion mixingHigher yields, faster reaction times
Scalability Difficult, requires re-optimizationStraightforward, "scaling out" by running reactors in parallelFaster process development
Waste Generation Higher, due to transfers and workupsLower, potential for integrated purificationReduced environmental impact

Applications in Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound—an aromatic core with two distinct ether functionalities—makes it an intriguing building block for the synthesis of advanced functional materials and for applications in nanotechnology. While direct applications are still emerging, its potential as a precursor or monomer is a significant area for future research.

Potential avenues of exploration include:

Polymer Synthesis: this compound could be functionalized and used as a monomer for the creation of specialty polymers. The ether groups could be cleaved to create reactive diol monomers for polycarbonates or polyesters. The resulting polymers might exhibit unique thermal properties, solubility, or optical characteristics due to the sterically demanding isopropoxy group.

Functional Surfaces and Coatings: The molecule's structure could be leveraged to create self-assembling monolayers or functional coatings on various substrates. The aromatic ring can interact with surfaces through π-stacking, while the ether groups could be used for further chemical modification or to tune the surface energy, potentially leading to materials with hydrophobic or self-cleaning properties. mdpi.com

Nanomaterial Functionalization: In nanotechnology, this compound derivatives could be used as capping agents or ligands to stabilize nanoparticles, such as quantum dots or metal nanoparticles. The specific steric and electronic properties of the molecule could influence the growth, stability, and catalytic activity of these nanomaterials.

Application AreaRole of this compoundDesired Properties of Final Material
Specialty Polymers As a functionalized monomer precursor.High thermal stability, specific solubility, tailored refractive index.
Functional Coatings As a component in self-assembling layers.Hydrophobicity, anti-fouling, controlled surface energy.
Nanoparticle Synthesis As a ligand or surface modifier.Controlled particle size, enhanced stability in organic media, modified catalytic activity.

Multiscale Modeling and Artificial Intelligence-Driven Discovery in Aromatic Ether Chemistry

The convergence of high-performance computing and artificial intelligence (AI) is set to revolutionize chemical research. frontiersin.org For aromatic ethers like this compound, these computational tools offer a powerful means to accelerate discovery and deepen understanding, bridging the gap between molecular behavior and macroscopic properties. researchgate.netudel.edu

Key future directions in this domain include:

Multiscale Modeling: This approach combines different levels of theory to simulate complex chemical systems. researchgate.net For this compound, quantum mechanics (QM) can be used to accurately model reaction mechanisms and electronic structures, while molecular mechanics (MM) can simulate the bulk properties and interactions in solution or within a material. researchgate.net An integrated QM/MM approach can provide a holistic view of how the molecule behaves in a complex environment.

Machine Learning for Reaction Optimization: AI algorithms, particularly machine learning (ML), can be trained on existing chemical reaction data to predict the outcomes of new experiments. udel.edu This can be used to rapidly screen for optimal catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives, drastically reducing the time and resources required for experimental work.

AI-Driven Molecular Design: Generative AI models can design novel molecules with specific desired properties. frontiersin.org By providing a set of target characteristics (e.g., high thermal stability, specific solubility, desired reactivity), these models can propose new derivatives of this compound that are tailored for applications in advanced materials or as pharmaceutical intermediates. This inverse design approach has the potential to accelerate the discovery of new functional molecules. ai4chemia.org

Computational ToolApplication in this compound ResearchPotential Outcome
Quantum Mechanics (QM) Elucidating reaction mechanisms, calculating electronic properties.Deeper mechanistic insight, prediction of reactivity.
Molecular Dynamics (MD) Simulating behavior in solution or in polymer matrices.Understanding solvation effects, predicting material properties.
Machine Learning (ML) Predicting reaction yields, screening for optimal conditions.Accelerated process optimization, reduced experimental cost.
Generative AI Designing new molecules with targeted properties.Discovery of novel functional materials and intermediates.

Q & A

Basic: What are the key considerations for synthesizing and characterizing o-(Isopropoxy)anisole in laboratory settings?

Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., molar ratios, temperature, and catalysts). For example, analogous anisole derivatives like 4-(Trifluoromethyl)anisole are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, where the molar ratio of reactants significantly impacts yield and purity . Characterization should involve GC-MS for purity analysis, NMR (¹H/¹³C) to confirm substitution patterns, and FT-IR to verify functional groups. Stability testing under varying pH and temperature is critical to assess storage conditions .

Basic: Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:
High-performance liquid chromatography (HPLC ) with UV detection is optimal for quantifying aromatic ethers like anisole derivatives due to their strong UV absorbance. For structural elucidation, mass spectrometry (EI or ESI) paired with NMR provides complementary data on fragmentation patterns and substituent positions . In cases of co-eluting compounds, hyphenated techniques like GC×GC-MS improve resolution .

Basic: How does the stability of this compound vary under different experimental conditions?

Methodological Answer:
Stability studies should evaluate degradation kinetics under acidic/basic conditions, UV exposure, and elevated temperatures. For example, anisole derivatives are prone to demethylation under strong acids, while the isopropoxy group may hydrolyze in basic media . Accelerated stability testing (e.g., 40°C/75% RH) over 4–6 weeks, monitored via HPLC , can predict shelf-life .

Advanced: What catalytic systems optimize the regioselective functionalization of this compound?

Methodological Answer:
Regioselective reactions (e.g., electrophilic substitution) depend on steric and electronic effects of the isopropoxy group. Computational studies (e.g., DFT ) predict preferential attack at the para position due to resonance stabilization . Experimental validation using MoO₃/SiO₂ catalysts (as in anisole-formaldehyde condensation ) or Lewis acids (e.g., AlCl₃) can enhance selectivity. Kinetic studies under inert atmospheres minimize side reactions .

Advanced: How do non-covalent interactions influence the reactivity of this compound in supramolecular systems?

Methodological Answer:
Weak interactions (e.g., π-π stacking, van der Waals) between the aromatic ring and substrates like CO₂ have been studied via rotational spectroscopy and ab initio calculations for analogous anisole clusters . For this compound, steric hindrance from the isopropyl group may reduce binding energies compared to smaller substituents. Experimental validation requires cryogenic matrix isolation or supersonic jet expansions .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:
Discrepancies in enthalpy or solubility data often arise from impurities or methodological variations. A systematic approach includes:

  • Meta-analysis of existing datasets with standardized conditions .
  • Re-measuring properties using calorimetry (e.g., DSC) and vapor pressure osmometry under controlled humidity/temperature .
  • Cross-validating results with computational tools (e.g., COSMO-RS for solubility predictions) .

Advanced: What computational models best predict the environmental fate of this compound?

Methodological Answer:
Environmental persistence can be modeled via quantitative structure-activity relationships (QSARs) using parameters like logP and biodegradation scores. For aquatic systems, EPI Suite estimates half-lives in water, while molecular dynamics simulations assess interactions with soil organic matter . Experimental validation through microcosm studies under OECD guidelines is critical .

Advanced: How should researchers design toxicological studies for this compound?

Methodological Answer:
Follow OECD 423 guidelines for acute oral toxicity, with modifications for inhalation exposure (relevant due to volatility). Use in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models (rodents). For neurotoxicity, monitor CNS depression using locomotor activity assays, as seen in anisole derivatives . Include histopathology of liver/kidneys to assess metabolic stress .

Advanced: What strategies address low yields in the synthesis of this compound derivatives?

Methodological Answer:
Low yields may stem from steric hindrance or competing pathways. Strategies include:

  • Microwave-assisted synthesis to enhance reaction rates .
  • Protecting groups (e.g., silyl ethers) for sensitive functionalities.
  • High-throughput screening of catalysts (e.g., Pd/Cu systems for cross-couplings) .
  • In situ monitoring via Raman spectroscopy to optimize reaction endpoints .

Advanced: How can researchers leverage green chemistry principles in this compound synthesis?

Methodological Answer:
Replace traditional solvents (e.g., DCM) with biobased alternatives (e.g., cyclopentyl methyl ether). Employ catalytic hydrogenation instead of stoichiometric reagents for reductions. For waste minimization, use continuous flow reactors to improve atom economy and reduce energy consumption . Lifecycle assessments (LCAs) should compare environmental impacts of synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.